

Comparative Guide to Analytical Methods for 4-Methoxy-2-fluorobenzyl Cyanide

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Compound of Interest

Compound Name: 4-Methoxy-2-fluorobenzyl cyanide

Cat. No.: B1328565

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This guide provides a comparative overview of suitable analytical methods for the identification and quantification of **4-Methoxy-2-fluorobenzyl cyanide**. Due to the limited availability of validated methods for this specific compound, this document outlines recommended starting protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these proposed methods is compared with available data for the structurally related compounds, 4-Methoxybenzyl cyanide and 2-Fluorobenzyl cyanide.

Data Presentation: Comparative Analysis

The following tables summarize the proposed chromatographic conditions and expected performance characteristics for the analysis of **4-Methoxy-2-fluorobenzyl cyanide**, alongside data for comparator compounds.

Table 1: Proposed HPLC-UV Method Parameters and Performance

Parameter	4-Methoxy-2-fluorobenzyl cyanide (Proposed)	4-Methoxybenzyl cyanide (Typical)	2-Fluorobenzyl cyanide (Typical)	Benzyl Cyanide (Reference) [1]
Column	C18, 4.6 x 150 mm, 5 µm	C18, 4.6 x 250 mm, 5 µm	C18, 4.6 x 150 mm, 5 µm	Newcrom R1, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water (60:40 v/v)	Acetonitrile:Water (50:50 v/v)	Acetonitrile:Water (55:45 v/v)	Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection	UV at 220 nm	UV at 225 nm	UV at 215 nm	UV, Wavelength not specified
Injection Volume	10 µL	20 µL	10 µL	Not specified
Retention Time (Est.)	~4.5 min	~5.2 min	~4.8 min	Not specified
LOD (Est.)	0.1 µg/mL	~0.1 µg/mL	~0.1 µg/mL	Not specified
LOQ (Est.)	0.3 µg/mL	~0.3 µg/mL	~0.3 µg/mL	Not specified

Table 2: Proposed GC-MS Method Parameters and Performance

Parameter	4-Methoxy-2-fluorobenzyl cyanide (Proposed)	4-Methoxybenzyl cyanide (Reference)[2]	2-Fluorobenzyl cyanide (Typical)
GC Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm	Not specified	HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature	250 °C	Not specified	250 °C
Oven Program	80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min	Not specified	70 °C (1 min), ramp to 250 °C at 20 °C/min, hold for 3 min
Carrier Gas	Helium, 1.0 mL/min	Not specified	Helium, 1.2 mL/min
MS Ionization	Electron Ionization (EI), 70 eV	Electron Ionization (EI), 70 eV	Electron Ionization (EI), 70 eV
Scan Range	40-450 m/z	Not specified	40-400 m/z
Expected [M]+ m/z	165	147	135
Key Fragments (Est.)	150, 134, 107	147, 146, 132, 116, 103, 91, 77	135, 115, 109, 83
LOD (Est.)	1 ng/mL	Not specified	~1 ng/mL
LOQ (Est.)	3 ng/mL	Not specified	~3 ng/mL

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **4-Methoxy-2-fluorobenzyl cyanide** in CDCl₃

Nucleus	Predicted Chemical Shift (ppm) for 4-Methoxy-2-fluorobenzyl cyanide (¹ H NMR in CDCl ₃)[3]		
	4-Methoxybenzyl cyanide (¹ H NMR in CDCl ₃)[3]	2-Fluorobenzyl cyanide (¹³ C NMR) [4]	
¹ H NMR			
CH ₂	~3.8	3.66	-
OCH ₃	~3.8	3.80	-
Aromatic H	6.8 - 7.4	6.89 (d), 7.27 (d)	-
¹³ C NMR			
CH ₂	~17	-	16.2
CN	~117	-	116.5
Aromatic C	102 - 162 (with C-F coupling)	-	115.5 (d), 116.8 (d), 124.4 (d), 129.2 (d), 131.9 (d), 162.1 (d)
OCH ₃	~56	-	-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of **4-Methoxy-2-fluorobenzyl cyanide** and the analysis of non-volatile impurities.

Methodology:

- Standard Preparation: Prepare a stock solution of **4-Methoxy-2-fluorobenzyl cyanide** in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

- Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Instrument: HPLC system with a UV detector.
 - Column: C18, 4.6 x 150 mm, 5 µm.
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.
 - Injection Volume: 10 µL.
- Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **4-Methoxy-2-fluorobenzyl cyanide** in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of **4-Methoxy-2-fluorobenzyl cyanide** and volatile impurities.

Methodology:

- Standard Preparation: Prepare a stock solution of **4-Methoxy-2-fluorobenzyl cyanide** in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with acetone to concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Preparation: Dissolve the sample in acetone to achieve a concentration within the calibration range.

- GC-MS Conditions:
 - Instrument: Gas chromatograph coupled to a mass spectrometer.
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet: Splitless mode, 250 °C.
 - Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan from m/z 40 to 450.
- Analysis: Inject the standards and samples. Identify the **4-Methoxy-2-fluorobenzyl cyanide** peak based on its retention time and mass spectrum. For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

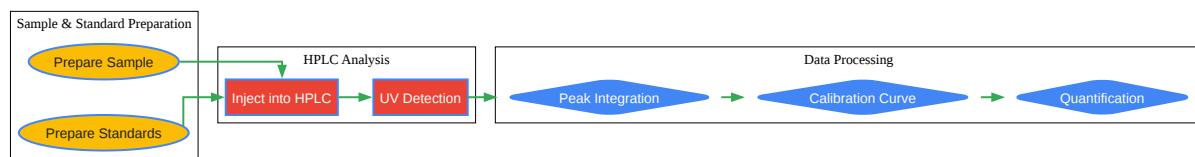
NMR is a powerful tool for the structural elucidation and purity assessment of **4-Methoxy-2-fluorobenzyl cyanide**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:

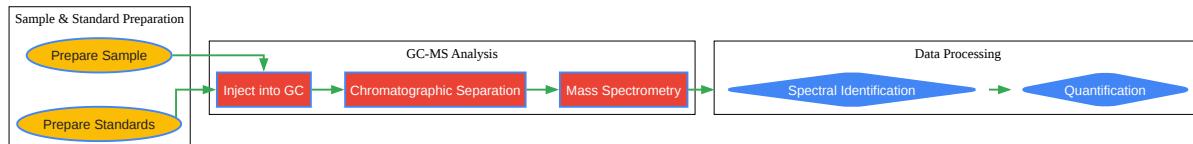
- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants in both ^1H and ^{13}C spectra to confirm the structure of **4-Methoxy-2-fluorobenzyl cyanide**.

Mandatory Visualization

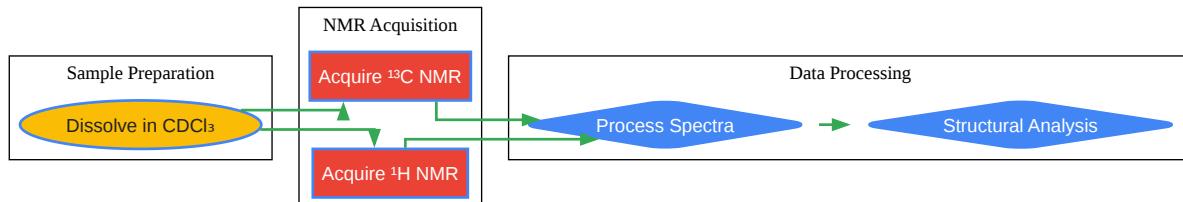


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Caption: HPLC-UV analysis workflow for **4-Methoxy-2-fluorobenzyl cyanide**.

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Caption: GC-MS analysis workflow for **4-Methoxy-2-fluorobenzyl cyanide**.

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Caption: NMR analysis workflow for **4-Methoxy-2-fluorobenzyl cyanide**.

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